molecular formula C6H12O5 B3054909 2,3-Dihydroxypropyl propionate CAS No. 624-47-5

2,3-Dihydroxypropyl propionate

Cat. No. B3054909
CAS RN: 624-47-5
M. Wt: 164.16 g/mol
InChI Key: CITMGZBPBBXUAI-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl propionate is a chemical compound with the molecular formula C6H12O4 . It is used in various applications, but specific details about its use and properties are not widely available .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with glycidol (2,3-epoxy-1-propanol) or other epoxides . For instance, one study describes the reaction of branched polyethylenimine (bPEI) with varying amounts of glycidol to obtain a series of hydrophilic polymers .

Scientific Research Applications

Propionic Acid Metabolism and Polymer Production

Research on propionic acid metabolism reveals its role in producing polyhydroxyalkanoates (PHAs), particularly poly-3-hydroxybutyrate-co-3-hydroxyvalerate (P(3HB-co-3HV)), a copolymer with applications similar to polypropylene. A study by Catalán et al. (2018) demonstrates how a mutant strain of Herbaspirillum seropedicae Z69 was engineered to increase 3HV biosynthesis efficiency, utilizing propionic acid as a carbon source (Catalán et al., 2018).

Biotechnological Production of 3-Hydroxypropionic Acid

Wen Li et al. (2019) explored the biological preparation of 3-hydroxypropionic acid (3HP), a significant platform chemical. They screened microbial strains that produce 3HP using propionic acid as a substrate, identifying a yeast strain capable of producing high levels of 3HP, indicating its potential for broad industrial applications (Li et al., 2019).

Applications in Petrochemical-Based Polymer Materials

3-Hydroxy-propionic acid (3-HP) has been identified as a crucial bio-based platform chemical for the synthesis of novel petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials. Tingirikari et al. (2016) discuss its importance, microbial production, potential feedstocks, and commercial applications (Tingirikari et al., 2016).

Polymerization and Protective Monomers

A study by Mori et al. (1994) focuses on the polymerization of 2,3-dihydroxypropyl methacrylate, which involves protecting hydroxy groups in the dioxolane form. This research provides insights into the production of water-soluble polymers with potential applications in various industries (Mori et al., 1994).

Nematicidal Activity in Fungi

The nematicidal properties of 3-hydroxypropionic acid have been identified in endophytic fungi. Schwarz et al. (2004) isolated this compound, which showed selective activity against the plant-parasitic nematode Meloidogyne incognita, indicating its potential use in agricultural pest control (Schwarz et al., 2004).

properties

IUPAC Name

2,3-dihydroxypropyl propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-2-6(9)10-4-5(8)3-7/h5,7-8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALUCPRYHRPMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60949688
Record name 2,3-Dihydroxypropyl propanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

624-47-5, 26894-50-8
Record name 1-Monopropionin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-47-5
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Record name Glyceryl monopropionate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC35011
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35011
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Record name 2,3-Dihydroxypropyl propanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,3-dihydroxypropyl propanoate
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Record name Glycerol 1-propanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031639
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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